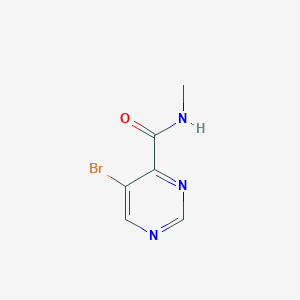
2-Isopropyl-3-methylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-3-methylbutanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its unique structure, which includes a branched alkyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methylbutanenitrile can be achieved through various methods. One common approach involves the dehydration of amides using phosphorus (V) oxide (P4O10). This reaction removes water from the amide group, resulting in the formation of the nitrile group (-CN) .
Industrial Production Methods
In industrial settings, the production of nitriles often involves the catalytic dehydration of primary amides. This process is typically carried out under high temperatures and pressures to ensure efficient conversion.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-3-methylbutanenitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically produces primary amines.
Substitution: Substitution reactions can yield a variety of substituted nitriles.
Applications De Recherche Scientifique
2-Isopropyl-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-3-methylbutanenitrile involves its interaction with molecular targets and pathways. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in enzymatic reactions or pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbutanenitrile: Similar in structure but lacks the branched alkyl chain.
2-Methylbutanenitrile: Another nitrile with a different alkyl chain arrangement.
Isobutyronitrile: A simpler nitrile with a shorter alkyl chain.
Uniqueness
2-Isopropyl-3-methylbutanenitrile is unique due to its branched alkyl chain, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other nitriles and can impact its applications in various fields.
Propriétés
Numéro CAS |
62391-96-2 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
3-methyl-2-propan-2-ylbutanenitrile |
InChI |
InChI=1S/C8H15N/c1-6(2)8(5-9)7(3)4/h6-8H,1-4H3 |
Clé InChI |
FSCFMUWAEFAUJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C#N)C(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8784508.png)

![3-[(dimethylamino)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B8784523.png)

![1-[2-(Pyrrolidin-3-yloxy)ethyl]piperidine](/img/structure/B8784542.png)






